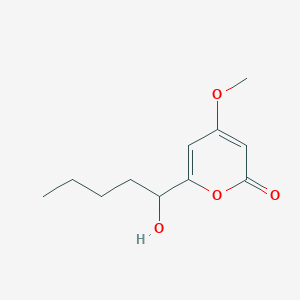![molecular formula C15H14O3 B3143545 2-[(4-Methylbenzyl)oxy]benzoic acid CAS No. 52803-45-9](/img/structure/B3143545.png)
2-[(4-Methylbenzyl)oxy]benzoic acid
Descripción general
Descripción
“2-[(4-Methylbenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C15H14O3 . It has a molecular weight of 242.27 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid moiety with a methylbenzyl group attached via an ether linkage . The compound contains a total of 33 bonds, including 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds .Aplicaciones Científicas De Investigación
Polyaniline Doping
- Doping of Polyaniline: 2-[(4-Methylbenzyl)oxy]benzoic acid, as a type of substituted benzoic acid, has been studied for doping polyaniline. This process involves mixing the benzoic acid with polyaniline in a solvent like 1-methyl-2-pyrrolidone. The conductivity and stability of the resulting doped polyaniline salts have been explored, showing significant potential for applications in electronics and materials science (Amarnath & Palaniappan, 2005).
Structural and Metabolic Studies
- Structural and Metabolic Analysis: Research has been conducted on the structural and metabolic characteristics of substituted benzoic acids, including this compound, using computational chemistry and NMR spectroscopy. This helps in understanding the physicochemical properties and metabolic pathways of such compounds (Ghauri et al., 1992).
Enzymatic Polymerization
- Enzymatic Polymerization: Studies involving enzymatic oxidative polymerization have included derivatives of benzoic acid. These studies focus on the synthesis and characterization of polymers, exploring their potential applications in areas such as material science and bioengineering (Kumbul et al., 2015).
Synthetic Chemistry Applications
- Synthesis and Characterization: Research has also been done on the synthesis and characterization of compounds derived from benzoic acids, which includes the study of thermal stability, conductivity, and band gap of various compounds. This is crucial for applications in synthetic chemistry and materials science (Kaya & Bilici, 2006).
Environmental and Safety Aspects
- Environmental and Safety Studies: The environmental presence and safety aspects of benzoic acid and its derivatives are also a significant area of study. This includes their natural occurrence in foods, use as additives, and potential public health concerns (del Olmo, Calzada, & Nuñez, 2017).
Photochemical Reactions
- Photochemical Studies: Investigations into the photochemical reactions of benzoic acid derivatives, including this compound, have been conducted. This research is essential for understanding the chemical behavior of these compounds under various conditions, which has implications in fields like photochemistry and pharmaceuticals (Dai, Yu, Liu, & Su, 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMNRINEOJSXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3143467.png)










![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)
